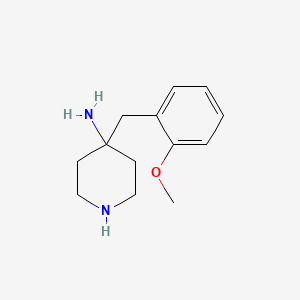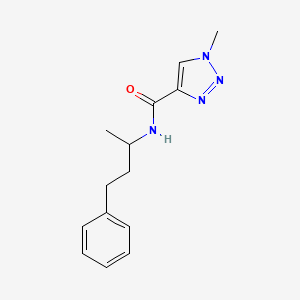
4-(2-Methoxybenzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methoxybenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is used for research and development .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” includes a piperidine ring substituted with a methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Natural Products and Complex Molecules
A key application of 4-(2-Methoxybenzyl)piperidin-4-amine is in the synthesis of natural products and complex molecules. For instance, it has been utilized in the total synthesis of the naturally occurring piperidine alkaloid (−)-pinidinone. This synthesis involves a diastereoselective intramolecular methoxyaminocarbonylation of N-benzyl protected alkenyl amine, demonstrating the utility of this compound in facilitating complex cyclization reactions and introducing functional groups essential for biological activity (Csatayová et al., 2010).
Pharmacological Research
In pharmacological research, modifications of this compound have been explored to synthesize new compounds with potential bioactivity. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, highlighting its role as a precursor in the development of new therapeutic agents (Bektaş et al., 2007).
Mechanistic Studies in Organic Chemistry
This compound is also pivotal in mechanistic studies within organic chemistry. For instance, it has been involved in studies examining the nucleophilic substitution reactions of aryl(thiomethyl)carbene complexes, providing insights into the kinetics and mechanisms of these reactions. Such studies are crucial for understanding reaction pathways and optimizing conditions for synthetic applications (Bernasconi and Bhattacharya, 2003).
Materials Science and Photocatalysis
Furthermore, this compound finds applications in materials science and photocatalysis. For example, its derivatives have been used in porphycene-mediated photooxidation reactions under visible light, underscoring its utility in photocatalytic processes and the synthesis of photoactive materials (Berlicka and König, 2010).
Safety and Hazards
Future Directions
Piperidine derivatives, including “4-(2-Methoxybenzyl)piperidin-4-amine”, continue to be an area of active research, particularly in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-5-3-2-4-11(12)10-13(14)6-8-15-9-7-13/h2-5,15H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCLKFZJSKIHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)


![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)

![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)



![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
